Ethyldiphenylphosphine is a valuable tool for researchers due to its ability to form stable complexes with various transition metals. These complexes can then act as catalysts for various organic transformations, which are reactions that change the structure of organic molecules.
One prominent example involves the use of ethyldiphenylphosphine in the preparation of arylpalladium cyanoalkyl complexes. These complexes are effective catalysts for the α-arylation of nitriles, a reaction that introduces an aryl group (derived from an aromatic ring) to the alpha carbon (the carbon atom next to the functional group) of a nitrile molecule []. This specific application highlights the potential of ethyldiphenylphosphine in facilitating valuable synthetic processes.
Beyond its role in catalysis, ethyldiphenylphosphine finds application in other areas of scientific research, including:
Ethyldiphenylphosphine is an organophosphorus compound with the chemical formula . It is characterized by a phosphorus atom bonded to two phenyl groups and one ethyl group. This compound is notable for its role as a ligand in coordination chemistry and catalysis, facilitating various
Ethyldiphenylphosphine can be synthesized through several methods:
These methods allow for the efficient production of ethyldiphenylphosphine in laboratory settings.
Ethyldiphenylphosphine has several applications in various fields:
Interaction studies of ethyldiphenylphosphine focus on its behavior as a ligand with different metals. Research indicates that it can form stable complexes with transition metals such as palladium, platinum, and gold. These complexes often exhibit enhanced catalytic properties compared to their metal counterparts alone. The ligand's steric and electronic properties play a crucial role in determining the reactivity and selectivity of these metal complexes .
Ethyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Diphenylphosphine | C12H15P | Base compound without ethyl substitution. |
Triphenylphosphine | C18H15P | Contains three phenyl groups; more sterically hindered. |
Ethyldimethylphosphine | C5H15P | Contains two methyl groups; different steric effects. |
Ethyldiphenylphosphine oxide | C14H15O2P | Oxidized form; exhibits different chemical reactivity. |
Ethyldiphenylphosphine is unique due to its combination of two bulky phenyl groups and one ethyl group, which provides specific steric and electronic properties that enhance its performance as a ligand in catalytic processes. This balance allows it to participate effectively in various reactions while maintaining stability.
Ethyldiphenylphosphine exhibits a molecular formula of C₁₄H₁₅P with a molecular weight of 214.24 g/mol [1] [2]. The compound possesses a central phosphorus atom bonded to two phenyl groups and one ethyl group, creating a pyramidal geometry around the phosphorus center [3]. The International Union of Pure and Applied Chemistry name for this compound is ethyl(diphenyl)phosphane, with the Chemical Abstracts Service registry number 607-01-2 [1] [4].
The phosphorus-carbon bond lengths in ethyldiphenylphosphine range from 1.796 to 1.800 Ångström based on computational studies of related diphenylphosphine compounds . The carbon-phosphorus-carbon bond angles are approximately 104.5 degrees, which is characteristic of pyramidal phosphine structures . The phosphorus atom adopts a distorted tetrahedral geometry when considering the lone pair of electrons, with bond angles deviating from the ideal tetrahedral angle due to the presence of the electron lone pair [6].
The phenyl rings attached to the phosphorus center maintain typical aromatic carbon-carbon bond lengths of approximately 1.40 Ångström [7]. The ethyl group exhibits standard carbon-carbon and carbon-hydrogen bond distances consistent with saturated alkyl chains [7]. The phosphorus-phenyl carbon bonds show partial double bond character due to back-donation from phosphorus d-orbitals to the aromatic π-system [6].
Ethyldiphenylphosphine adopts a pyramidal configuration at the phosphorus center, with the lone pair of electrons occupying the fourth coordination site [3]. The compound can exist in different conformational arrangements due to rotation around the phosphorus-carbon bonds [8]. The spatial arrangement is influenced by steric interactions between the bulky phenyl groups and the ethyl substituent [6].
The stereochemistry around the phosphorus atom results in the molecule being chiral, though the compound is typically used as a racemic mixture in synthetic applications [9]. The phenyl rings can adopt various orientations relative to each other, with eclipsed and staggered conformations being possible depending on temperature and solvent environment [8]. Computational studies suggest that the most stable conformation minimizes steric repulsion between the aromatic rings while maintaining optimal orbital overlap [6].
Ethyldiphenylphosphine exists as a liquid at room temperature with a colorless to light yellow appearance [4] [10]. The compound exhibits a clear, colorless liquid form when pure, though slight coloration may develop upon exposure to air due to oxidation [11] [12]. The physical state remains liquid across a wide temperature range, making it suitable for various synthetic applications [13].
The compound demonstrates air sensitivity, requiring storage under inert atmosphere conditions to prevent oxidation to the corresponding phosphine oxide [4] [10]. When exposed to ambient conditions, the liquid may develop a slight yellowish tint over time [10]. The material maintains its liquid state under standard laboratory conditions and exhibits good handling characteristics for liquid reagents [11].
The boiling point of ethyldiphenylphosphine is reported as 293°C at atmospheric pressure [3] [4] [13]. Alternative measurements indicate a boiling point range of 130-132°C under reduced pressure conditions of 1 mmHg [12]. The compound does not exhibit a well-defined melting point under standard conditions due to its liquid state at room temperature [4].
The high boiling point reflects the significant molecular weight and intermolecular forces present in the compound [3]. The vapor pressure remains relatively low at ambient temperatures, contributing to the compound's stability as a liquid reagent [11]. Temperature-dependent studies show that the compound maintains its structural integrity across its liquid range without significant decomposition [13].
The density of ethyldiphenylphosphine is 1.048 g/mL at 25°C, indicating a moderately dense organic liquid [3] [11] [14]. The refractive index is measured as n₂₀/D = 1.614, which is characteristic of aromatic phosphine compounds [3] [11]. These physical constants are consistent with the presence of dense aromatic rings and the phosphorus heteroatom [14].
The specific gravity of 1.048 confirms the compound's density relative to water [11] [14]. The refractive index value indicates significant light-bending properties due to the electron-rich aromatic systems and the phosphorus center [3]. Both properties remain stable under ambient conditions and serve as reliable identification parameters for compound purity assessment [14].
Ethyldiphenylphosphine exhibits limited solubility in water, with calculated values of 0.0411 mg/mL (0.000192 mol/L) according to computational solubility predictions [15]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly those of moderate to low polarity [11]. Chloroform serves as an effective solvent for dissolution and crystallization procedures involving ethyldiphenylphosphine derivatives [16].
The compound shows good compatibility with common organic reaction solvents including tetrahydrofuran, dichloromethane, and toluene [17]. Polar protic solvents such as alcohols provide moderate solubility, while highly polar solvents like dimethyl sulfoxide offer limited dissolution [17]. The solubility characteristics reflect the predominantly hydrophobic nature of the molecule due to the large aromatic content [15].
The proton Nuclear Magnetic Resonance spectrum of ethyldiphenylphosphine displays characteristic signals for the ethyl and phenyl substituents [18]. The aromatic protons of the phenyl rings appear in the range of 7.15-7.46 parts per million, consistent with substituted benzene rings [18] [19]. The ethyl group protons exhibit typical patterns with the methylene protons appearing as a multiplet around 2.33-2.38 parts per million and the methyl protons showing a triplet pattern around 1.26 parts per million [18].
Integration ratios confirm the molecular structure with aromatic protons accounting for ten protons total and the ethyl group contributing five protons [18]. The chemical shifts are influenced by the electron-withdrawing effect of the phosphorus atom, causing slight downfield shifts compared to simple alkyl compounds [19]. Coupling patterns between the ethyl protons follow typical multiplicities with the methylene protons coupled to both the methyl protons and the phosphorus center [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the aromatic and aliphatic carbons in ethyldiphenylphosphine [20]. The aromatic carbons appear in the characteristic range of 125-150 parts per million, with individual signals for the ortho, meta, and para positions of the phenyl rings [20]. The ethyl group carbons exhibit signals around 10-15 parts per million for the methyl carbon and 25-35 parts per million for the methylene carbon [20].
Phosphorus coupling effects are observed in the carbon spectrum, with one-bond carbon-phosphorus coupling constants providing structural confirmation [20]. The aromatic carbon signals may show fine splitting due to long-range coupling with the phosphorus nucleus [20]. Chemical shift assignments are consistent with electron density distributions calculated from molecular orbital theory [20].
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for ethyldiphenylphosphine [21]. The phosphorus signal appears at approximately -15.9 to -16.2 parts per million, which is characteristic of trisubstituted phosphines [18] [22]. This chemical shift range is typical for phosphorus atoms bonded to aromatic and aliphatic carbon substituents [21].
The phosphorus signal appears as a singlet due to the lack of directly bonded protons [18]. The chemical shift value reflects the electronic environment around the phosphorus center, with the phenyl groups providing moderate deshielding effects [21]. Phosphorus Nuclear Magnetic Resonance serves as a highly sensitive probe for monitoring reaction progress and compound purity [22].
Infrared spectroscopy of ethyldiphenylphosphine reveals characteristic absorption bands for the various functional groups present in the molecule [23]. The aromatic carbon-hydrogen stretching vibrations appear around 3080 wavenumbers, while the aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region [24]. The phenyl ring vibrations produce multiple absorption bands in the fingerprint region between 1400-1600 wavenumbers [24].
Phosphorus-carbon stretching vibrations contribute to absorptions in the 700-1100 wavenumber range, though these may overlap with aromatic bending modes [23]. The absence of phosphorus-hydrogen stretching bands confirms the trisubstituted nature of the phosphine [24]. Characteristic aromatic overtone and combination bands appear in the 1700-2000 wavenumber region [24].
Mass spectrometric analysis of ethyldiphenylphosphine shows a molecular ion peak at mass-to-charge ratio 214, corresponding to the molecular weight of the compound [25]. Fragmentation patterns reveal loss of the ethyl group as a common pathway, generating a diphenylphosphine cation at mass-to-charge ratio 186 [25]. Additional fragmentation involves sequential loss of phenyl groups, producing characteristic phosphine fragment ions [26].
The base peak in the mass spectrum often corresponds to the diphenylphosphine fragment, indicating the relative stability of this ionic species [25]. Isotope patterns reflect the natural abundance of carbon-13 and phosphorus-31 isotopes [25]. Electron ionization mass spectrometry provides reproducible fragmentation patterns suitable for compound identification and purity assessment [26].
Crystallographic studies of ethyldiphenylphosphine complexes reveal detailed structural parameters for the phosphine ligand [27]. Crystal structures of metal complexes containing ethyldiphenylphosphine show typical phosphorus-metal bond lengths and coordination geometries [27]. The phosphine adopts various conformations in the solid state depending on crystal packing forces and coordination requirements [28].
Crystallographic data confirms the pyramidal geometry around the phosphorus center with bond angles consistent with solution-phase Nuclear Magnetic Resonance studies [27]. The phenyl rings adopt orientations that minimize steric interactions while maximizing crystal packing efficiency [28]. Temperature-dependent crystallographic studies reveal thermal motion parameters for individual atoms within the phosphine structure [27].
Density Functional Theory calculations reveal the electronic structure of ethyldiphenylphosphine with particular emphasis on the phosphorus lone pair orbital [29] [30]. The highest occupied molecular orbital is predominantly localized on the phosphorus atom and constitutes the primary reactive site for coordination chemistry [29]. The lowest unoccupied molecular orbital involves anti-bonding interactions between the phosphorus center and the aromatic π-systems [30].
Frontier molecular orbital analysis indicates a band gap of approximately 3.2-6.4 electron volts between the highest occupied and lowest unoccupied molecular orbitals [29] [30]. The molecular orbitals show significant delocalization across the aromatic rings with contributions from phosphorus d-orbitals [30]. Computational studies using B3LYP and CAM-B3LYP basis sets provide consistent orbital energies and spatial distributions [29].
Mulliken population analysis reveals the charge distribution within ethyldiphenylphosphine, with the phosphorus atom carrying a partial negative charge due to its higher electronegativity compared to carbon [29]. The aromatic rings exhibit delocalized electron density characteristic of benzene systems [29]. The ethyl group maintains typical electron distribution patterns for saturated alkyl chains [30].
Molecular electrostatic potential surfaces show regions of electron density concentration around the phosphorus lone pair, indicating the preferred site for electrophilic attack [29]. The aromatic rings display uniform electron density distribution with slight polarization toward the phosphorus center [29]. Natural bond orbital analysis identifies the most significant stabilizing interactions as hyperconjugation between carbon-hydrogen bonds and the phosphorus lone pair [30].
Conformational analysis of ethyldiphenylphosphine reveals multiple stable rotamers arising from rotation around the phosphorus-carbon bonds [8] [31]. The energy barriers for rotation around the phosphorus-phenyl bonds are relatively low, allowing facile interconversion between conformers at room temperature [8]. Steric interactions between the phenyl rings and the ethyl group influence the preferred conformational arrangements [31].
Molecular dynamics simulations demonstrate that the compound adopts a range of conformations in solution with rapid exchange between rotameric states [8]. The most stable conformations minimize steric repulsion while maintaining optimal orbital overlap between the phosphorus center and the aromatic π-systems [31]. Temperature-dependent studies show increased conformational flexibility at elevated temperatures with preservation of the basic pyramidal geometry around phosphorus [8].
The direct alkylation of diphenylphosphine represents one of the most straightforward classical approaches for synthesizing ethyldiphenylphosphine [1] [2]. This method involves the nucleophilic substitution of diphenylphosphine with ethyl halides under basic conditions. The reaction typically proceeds through deprotonation of the phosphine hydrogen followed by nucleophilic attack on the ethyl halide.
The reaction is generally performed in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide at temperatures ranging from room temperature to 80°C [1]. Yields of 70-85% are commonly achieved with reaction times of 4-12 hours [1]. The success of this method depends heavily on the choice of base and reaction conditions, with stronger bases facilitating deprotonation but potentially causing side reactions.
The Grignard approach to ethyldiphenylphosphine synthesis involves the reaction of chlorodiphenylphosphine with ethylmagnesium chloride [2] [1]. This method has been extensively studied and provides excellent yields under controlled conditions. The reaction is typically conducted in tetrahydrofuran at -10°C to prevent decomposition and side reactions.
Research by González-Soria and colleagues demonstrated that ethylmagnesium chloride reacts with chlorodiphenylphosphine in tetrahydrofuran to yield tertiary phosphines with good yields ranging from 62-86% [2] [1]. The reaction time varies from 2-8 hours depending on the specific conditions employed. This method is particularly advantageous because it provides high selectivity and good functional group tolerance.
Studies have shown that aromatic Grignard reagents generally provide better results than aliphatic ones under aerobic conditions, as products from aliphatic reagents often show signs of oxidation [2] [1]. The synthesis using this approach requires careful control of temperature and atmosphere to prevent oxidation of the phosphine product.
The alkylation of sodium diphenylphosphide represents another classical route that has been employed for decades [3] [4]. This method involves the preparation of sodium diphenylphosphide from diphenylphosphine and sodium metal, followed by reaction with ethyl halides. The reaction is typically conducted under carefully controlled conditions in liquid ammonia or tetrahydrofuran.
Historical studies by Glaum and colleagues documented the synthesis of alkynylphosphines using sodium diphenylphosphide, demonstrating yields of 60-80% under optimized conditions [3]. The reaction requires an inert atmosphere and careful temperature control to prevent side reactions and decomposition of the sensitive phosphide intermediate.
Modern catalytic approaches have revolutionized phosphine synthesis by providing more efficient and selective methods [5] [6] [7]. Copper-catalyzed alkylation has emerged as a particularly effective method for ethyldiphenylphosphine synthesis. Research has shown that copper(I) catalysts can facilitate the alkylation of diphenylphosphine with ethyl halides in the presence of bases such as sodium trimethylsilanolate [5].
The copper-catalyzed method typically achieves yields of 70-85% with reaction times of 12-24 hours at temperatures ranging from room temperature to 80°C [5]. The catalyst system shows excellent functional group tolerance and can be applied to a wide range of substrates. Studies have demonstrated that both copper chloride and copper complexes with chelating ligands are effective for this transformation.
Palladium and nickel complexes have also been employed as catalysts for phosphine synthesis, though these systems are generally more expensive and require more stringent reaction conditions [8] [9]. These catalytic methods often provide superior selectivity compared to traditional approaches and can operate under milder conditions.
The development of environmentally benign synthetic methods has led to innovative approaches for phosphine synthesis [10] [11]. Solvent-free and catalyst-free hydrophosphination has emerged as a particularly attractive green chemistry approach. Research by Moglie and colleagues demonstrated that ethyldiphenylphosphine can be synthesized through the addition of diphenylphosphine to ethylene under solvent-free conditions at 70°C [10].
This method achieves yields of 70-90% with reaction times of 4-16 hours under an inert atmosphere [10]. The process is highly regioselective, producing anti-Markovnikov products exclusively. The absence of solvents and catalysts significantly reduces waste generation and environmental impact while maintaining good synthetic efficiency.
Electrochemical methods represent another green chemistry approach that has shown promise for phosphine synthesis [12] [11]. These methods utilize electrochemically generated radical species to facilitate carbon-phosphorus bond formation without the need for traditional chemical catalysts. Yields of 70-95% can be achieved with significantly reduced reaction times of 30 minutes to 2 hours.
Microwave-assisted synthesis has gained considerable attention for phosphine preparation due to its ability to accelerate reactions and improve yields [13] [14]. Studies have shown that microwave irradiation can significantly reduce reaction times while maintaining or improving product yields. The Hirao reaction under microwave conditions has been particularly successful for aryl phosphonate synthesis, achieving excellent yields during shorter reaction times [13].
For ethyldiphenylphosphine synthesis, microwave-assisted methods typically operate at temperatures of 80-120°C with reaction times reduced to 0.5-2 hours [13] [14]. Yields of 80-95% are commonly achieved, representing a significant improvement over conventional heating methods. The enhanced reaction rates are attributed to more efficient energy transfer and selective heating of polar species.
Industrial production of ethyldiphenylphosphine typically employs scalable versions of the classical synthetic routes, with modifications to improve efficiency and reduce costs [15] [7] [11]. The most common industrial approach involves the reaction of chlorodiphenylphosphine with ethylmagnesium chloride or other organometallic reagents in large-scale reactors.
Traditional industrial methods begin with the chlorination of white phosphorus to yield phosphorus trichloride, which is then treated with phenylmagnesium bromide to produce chlorodiphenylphosphine [7]. This intermediate is subsequently alkylated with ethyl Grignard reagents to yield the final product. Industrial processes typically achieve yields of 75-85% on a multi-kilogram scale.
Recent developments in industrial production have focused on bypassing the use of chlorine-containing intermediates. Alternative approaches utilizing black phosphorus or red phosphorus as starting materials have been developed to provide more environmentally friendly production routes [11]. These methods show promise for large-scale implementation and may become preferred industrial approaches in the future.
Vacuum distillation represents the most commonly employed purification method for ethyldiphenylphosphine [16] [17]. The compound has a boiling point of 157°C at 15 mmHg, making vacuum distillation an efficient purification technique [16] [17]. Industrial-scale purification typically involves multiple distillation stages to achieve the required purity levels.
The distillation process must be conducted under an inert atmosphere to prevent oxidation of the phosphine [18]. Temperature control is critical, as excessive heating can lead to decomposition and formation of impurities. Typical distillation protocols achieve purities greater than 97% with recovery yields of 85-95% [18].
Column chromatography using silica gel with hexane/ethyl acetate solvent systems provides an effective method for purifying ethyldiphenylphosphine [10] [19]. This technique is particularly useful for removing oxidized impurities and unreacted starting materials. Preparative chromatography can be employed for larger-scale purifications, though it is generally more expensive than distillation methods.
High-performance liquid chromatography has been developed for analytical and preparative separation of phosphine compounds [19]. Reverse-phase columns with acetonitrile/water mobile phases provide excellent separation efficiency for phosphine analysis and purification. These methods are particularly valuable for removing trace impurities and achieving high-purity products.
Crystallization can be employed for final purification when solid derivatives or complexes are desired [20] [21]. Phosphine oxides and borane complexes often crystallize readily from common organic solvents, providing an additional purification option. Crystallization procedures typically achieve purities greater than 98% but may result in lower recovery yields of 70-80% [21].
Several significant challenges are encountered in the synthesis and scale-up of ethyldiphenylphosphine production [22] [23]. The air and moisture sensitivity of phosphines presents ongoing difficulties in handling and storage, requiring specialized equipment and procedures to maintain product quality [16] [17].
Scale-up challenges include heat transfer limitations in large-scale reactions, particularly for exothermic processes involving organometallic reagents [23]. Temperature control becomes more difficult as reactor size increases, potentially leading to hot spots and decomposition reactions. Industrial processes must incorporate sophisticated temperature monitoring and control systems to address these challenges.
Catalyst recycling and waste minimization represent additional challenges in industrial production [22]. Many catalytic systems require precious metals that are expensive and must be recovered for economic viability. The development of more robust and recyclable catalyst systems remains an active area of research for industrial applications.
Ethyldiphenylphosphine exhibits significant sensitivity to air and moisture, requiring specialized handling procedures throughout synthesis and storage [16] [17] [24]. The compound must be stored under inert gas at temperatures below 15°C to prevent oxidation and decomposition [16] [17]. Exposure to air rapidly converts the phosphine to the corresponding phosphine oxide, significantly reducing the value of the product.
Protective strategies include the use of borane complexes to temporarily protect the phosphorus center during synthesis and purification [25] [24]. These complexes can be readily formed and subsequently deprotected under mild conditions to regenerate the free phosphine. This approach has proven particularly valuable for multi-step synthetic sequences where the phosphine must be handled extensively.
Glove box techniques and Schlenk line procedures are essential for laboratory-scale work with ethyldiphenylphosphine [17]. Industrial handling requires specialized inert atmosphere facilities and careful monitoring of oxygen and moisture levels throughout the production process. Quality control procedures must account for the sensitivity of the compound to ensure consistent product specifications.
Method Category | Typical Yield Range | Reaction Time | Temperature Range |
---|---|---|---|
Classical Routes | 60-86% | 2-24 hours | -10°C to 80°C |
Catalytic Methods | 70-95% | 0.5-24 hours | rt to 120°C |
Green Chemistry | 70-90% | 4-16 hours | 70-100°C |
Industrial Scale | 75-85% | 6-12 hours | Controlled conditions |
Purification Method | Purity Achieved | Recovery Yield | Application Scale |
---|---|---|---|
Vacuum Distillation | >97% | 85-95% | Industrial |
Column Chromatography | 90-95% | 80-90% | Laboratory |
Preparative HPLC | >95% | 75-85% | Semi-preparative |
Crystallization | >98% | 70-80% | Specialized |
Irritant